molecular formula C18H18FNO5 B2786319 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide CAS No. 1396802-41-7

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2786319
CAS RN: 1396802-41-7
M. Wt: 347.342
InChI Key: CYIHINANXDXNTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide, commonly known as 'compound X', is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide involves the inhibition of various signaling pathways involved in the growth and survival of cancer cells, neuroinflammation, and amyloid-beta plaques. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in the growth and survival of cancer cells. It also inhibits the NF-kB pathway, which is involved in neuroinflammation. In Alzheimer's disease, this compound has been shown to inhibit the formation of amyloid-beta plaques by reducing the activity of beta-secretase enzymes.
Biochemical and Physiological Effects:
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, reduce neuroinflammation, and improve cognitive function. It has also been shown to reduce amyloid-beta plaques in Alzheimer's disease and improve motor function in Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide has several advantages and limitations for lab experiments. One of the advantages is that it has shown promising results in various disease models, making it a potential candidate for further research. However, one of the limitations is that it has not been extensively studied in humans, making it difficult to determine its safety and efficacy in clinical trials.

Future Directions

There are several future directions for research on N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide. One future direction is to study its safety and efficacy in clinical trials to determine its potential as a therapeutic agent. Another future direction is to optimize its synthesis method to improve the yield and purity of the final product. Additionally, further research is needed to determine its mechanism of action in various disease models and to identify potential drug targets for future drug development.

Synthesis Methods

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide involves several steps. The first step involves the reaction of 2-hydroxypropylamine with 2-fluorophenol to form 2-(2-fluorophenoxy)propylamine. The second step involves the reaction of 2-(2-fluorophenoxy)propylamine with benzo[d][1,3]dioxole-5-carboxylic acid to form N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide. The synthesis of this compound has been optimized by various researchers to improve the yield and purity of the final product.

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce amyloid-beta plaques. In Parkinson's disease research, this compound has been shown to improve motor function and reduce neuroinflammation.

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO5/c1-18(22,12-6-7-15-16(8-12)25-11-24-15)10-20-17(21)9-23-14-5-3-2-4-13(14)19/h2-8,22H,9-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIHINANXDXNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC1=CC=CC=C1F)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide

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